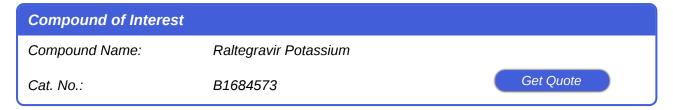


# A Comprehensive Technical Guide to the Physicochemical Properties of Raltegravir Potassium

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core physicochemical properties of **Raltegravir Potassium** (CAS Registry No.: 871038-72-1), a potent, orally bioavailable HIV-1 integrase strand transfer inhibitor.[1][2] Understanding these characteristics is critical for researchers working on formulation development, analytical method development, and further investigation of its therapeutic potential.

# **Core Physicochemical Properties**

**Raltegravir Potassium** is the potassium salt of Raltegravir.[3] It is classified as a Biopharmaceutics Classification System (BCS) Class 2 drug, indicating poor solubility and high permeability.[4] The compound is typically supplied as a white to off-white crystalline solid.[5][6]

Property	Value	Reference	
Chemical Formula	C20H20FKN6O5	[1][3]	
Molecular Weight	482.51 g/mol	[1][3]	
Appearance	White to off-white crystalline powder/solid	[5][6][7]	
CAS Number	871038-72-1	[1]	



# **Solubility Profile**

The solubility of Raltegravir is highly dependent on pH, a critical factor for its absorption in the gastrointestinal tract. Its solubility markedly increases with rising pH due to the deprotonation of the hydroxyl group on the pyrimidine ring.[8]

# **Aqueous Solubility**

Raltegravir is sparingly soluble in aqueous buffers at lower pH values, with solubility increasing significantly in neutral to alkaline conditions.[1][8]

Medium / Condition	Solubility	Reference	
Water	~71 mg/mL	[4]	
Water (with ultrasonic)	25 mg/mL	[5]	
USP HCl acid buffer (pH 1.2)	0.014 mg/mL	[4]	
USP Acetate buffer (pH 4.5)	0.020 mg/mL	[4]	
pH 5.0 and below	~3 mM at a 10 mM concentration	[8]	
рН 6.0	3.7 mM at a 10 mM concentration	[8]	
pH 6.8 and above	Fully soluble at a 10 mM concentration	[8]	
1:1 DMSO:PBS (pH 7.2)	~0.5 mg/mL	[1]	

# **Organic Solvent Solubility**

For research applications, stock solutions are typically prepared in organic solvents.

Solvent	Solubility	Reference
Dimethyl Sulfoxide (DMSO)	~2 mg/mL to 6 mg/mL	[1][5]
Dimethylformamide (DMF)	~1 mg/mL	[1]



# **Ionization and Partitioning**

Raltegravir is a weak acid.[9] Its ionization state, and consequently its lipophilicity, is pH-dependent, which influences its membrane permeability and absorption.

Parameter	Value	Reference	
рКа	6.7 (determined by UV spectroscopy) 6.3 (reported in FDA documents)	[4][8][9]	
LogP (Octanol/Water)	~1.0 (from pH 1 to 5)  Decreases from 1.06 to -1.29  (from pH 5 to 9)	[9]	

The apparent partition coefficient (LogP) decreases as the pH increases above the pKa, reflecting the increased ionization and higher aqueous solubility of the compound.[8][9]

# **Thermal Properties and Polymorphism**

Understanding the solid-state properties of an active pharmaceutical ingredient (API) is crucial for ensuring the stability and consistency of the final drug product.

Property	Value	Reference	
Melting Point	155 - 157 °C (with decomposition)	[5][6][10]	

Raltegravir Potassium is known to exist in multiple polymorphic forms, including amorphous, anhydrous crystalline, and hydrated crystalline states.[11] These different solid forms can vary in their physical properties, stability, and dissolution rates.[11] For instance, a specific hydrated polymorphic form (Form IV) has been noted for its excellent long-term stability.[12] Differential Scanning Calorimetry (DSC) is a key technique for identifying and characterizing these different forms.[11]

# Stability and Storage



Proper storage is essential to maintain the integrity of **Raltegravir Potassium** for research use.

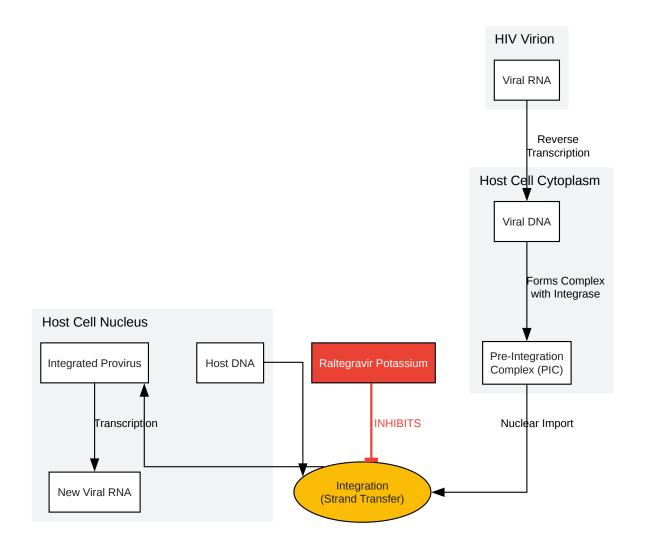
Form	Storage Condition	Duration	Reference
Solid (Powder)	-20°C	≥ 4 years	[1]
+4°C	2 years	[5]	
In Solvent	-80°C	6 months	[5]
-20°C	1 month	[5]	

Aqueous solutions of **Raltegravir Potassium** are not recommended for storage beyond one day.[1] The primary metabolic pathway for Raltegravir is glucuronidation, mediated by the UGT1A1 enzyme.[13][14] Forced degradation studies indicate that Raltegravir is susceptible to degradation under acidic and basic hydrolysis and oxidative stress.[15] However, long-term stability studies of the drug substance have shown no significant degradation when stored at 25°C/60% RH for 36 months.[16]

# **Mechanism of Action Pathway**

Raltegravir targets the HIV integrase enzyme, a critical component of the viral replication cycle. It specifically inhibits the strand transfer step, where the enzyme permanently inserts the viral DNA into the host cell's genome. By blocking this action, Raltegravir prevents the formation of the HIV provirus, thereby halting viral replication.[2][17]





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Caption: Mechanism of action of **Raltegravir Potassium** in the HIV replication cycle.

# **Experimental Protocols**

The following sections detail standardized methodologies for determining the key physicochemical properties of **Raltegravir Potassium**.



# Determination of Aqueous Solubility (Shake-Flask Method)

This is the recommended method for determining equilibrium solubility.[18] It involves agitating an excess amount of the solid drug in a specific medium until equilibrium is reached.



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Caption: Experimental workflow for shake-flask solubility determination.

#### **Detailed Protocol:**

- Preparation: Prepare aqueous buffers at various pH values (e.g., 1.2, 4.5, 6.8) as recommended by WHO/ICH guidelines.[18]
- Addition of API: Add an excess amount of Raltegravir Potassium to a sealed container with a known volume of the prepared buffer. The amount should be sufficient to ensure undissolved solids are present at equilibrium.
- Equilibration: Place the container in a mechanical agitator or shaker bath maintained at a constant temperature of 37 ± 1 °C. Agitate the suspension for a predetermined time (e.g., 24-48 hours), sufficient to reach equilibrium.
- Sampling: After equilibration, allow the suspension to settle. Withdraw an aliquot of the supernatant.
- Separation: Immediately separate the undissolved solids from the liquid phase. This is typically achieved by centrifugation at high speed or by filtration through a chemically inert filter (e.g., 0.45 μm PTFE).[18]
- Analysis: Accurately dilute the clear supernatant with a suitable solvent and determine the concentration of Raltegravir using a validated analytical method, such as UV-Vis Spectroscopy or High-Performance Liquid Chromatography (HPLC).



 Calculation: Calculate the solubility based on the measured concentration and the dilution factor.

# **Determination of pKa (Potentiometric Titration)**

Potentiometric titration is a highly accurate and common method for pKa determination of ionizable drugs.[19][20]



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Caption: Experimental workflow for pKa determination by potentiometric titration.

#### **Detailed Protocol:**

- Instrument Calibration: Calibrate a potentiometer using at least three standard pH buffers (e.g., pH 4, 7, and 10).[19]
- Sample Preparation: Prepare a solution of **Raltegravir Potassium** of known concentration (e.g., 1 mM) in a solution of constant ionic strength (e.g., 0.15 M KCl).[19][21]
- Titration: Place the solution in a thermostatted vessel on a magnetic stirrer. Immerse the calibrated pH electrode.
- Data Collection: Titrate the solution with a standardized titrant (e.g., 0.1 M HCl for a basic salt). Add the titrant in small, precise increments and record the pH reading after each addition, ensuring the reading is stable.[19]
- Analysis: Plot the recorded pH values against the volume of titrant added. The resulting sigmoid curve will have an inflection point. The pKa is the pH value at the point where 50% of the substance is neutralized (the half-equivalence point).

# **Thermal Analysis (Differential Scanning Calorimetry)**



DSC is used to determine the melting point and investigate polymorphism by measuring changes in heat flow as a function of temperature.[22]



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Caption: Experimental workflow for Differential Scanning Calorimetry (DSC) analysis.

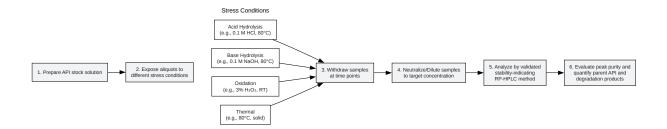
#### **Detailed Protocol:**

- Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified standards, such as indium.[23]
- Sample Preparation: Accurately weigh a small amount of the **Raltegravir Potassium** sample (typically 2-5 mg) into a DSC pan (e.g., aluminum).
- Sealing: Hermetically seal the pan to prevent any loss of material during heating. Prepare an empty, sealed pan to use as a reference.
- Measurement: Place the sample and reference pans into the DSC cell. Subject the cell to a
  controlled temperature program, typically a linear heating rate (e.g., 10 °C/min) over a
  defined temperature range (e.g., 30 °C to 200 °C).[23] The process is carried out under an
  inert nitrogen atmosphere.
- Data Analysis: The output is a thermogram plotting heat flow versus temperature. An
  endothermic peak indicates melting, and the extrapolated onset of this peak is taken as the
  melting point.[24] The presence of other thermal events may indicate polymorphic
  transitions, desolvation, or decomposition.

# **Stability-Indicating Assay (Forced Degradation Study)**

Forced degradation studies are performed to demonstrate the specificity of an analytical method and to understand the degradation pathways of the API.[25][26]





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Caption: General workflow for a forced degradation stability study.

#### **Detailed Protocol:**

- Preparation: Prepare stock solutions of **Raltegravir Potassium** at a known concentration.
- Stress Application: Subject the API to a series of stress conditions as per ICH guidelines (Q1A).[15]
  - Acidic Hydrolysis: Treat with an acid (e.g., 0.1 M HCl) and heat (e.g., 80 °C) for a defined period.[15]
  - Basic Hydrolysis: Treat with a base (e.g., 0.1 M NaOH) and heat.[15]
  - Oxidative Degradation: Treat with an oxidizing agent (e.g., 3-30% H<sub>2</sub>O<sub>2</sub>) at room temperature.[27]
  - Thermal Stress: Expose the solid powder to dry heat.
  - Photolytic Stress: Expose the solution to UV/Visible light.



- Sample Processing: At appropriate time points, withdraw samples. For hydrolyzed samples, neutralize them before dilution.
- Analysis: Analyze the stressed samples, along with an unstressed control, using a validated stability-indicating RP-HPLC method. The method must be capable of separating the intact Raltegravir peak from all potential degradation product peaks.
- Evaluation: Assess the results to determine the percentage of degradation. Peak purity analysis (e.g., using a photodiode array detector) should be performed to confirm that the parent peak is free from co-eluting degradants.

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